molecular formula C10H10O2 B082086 2(3H)-Benzofuranone, 3,3-dimethyl- CAS No. 13524-76-0

2(3H)-Benzofuranone, 3,3-dimethyl-

Cat. No. B082086
CAS RN: 13524-76-0
M. Wt: 162.18 g/mol
InChI Key: NETNPVWFZRPOFL-UHFFFAOYSA-N
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Patent
US07473790B2

Procedure details

A solution of 3H-Benzofuran-2-one (4.02 g, 30 mmol) dissolved in THF (15 mL) was added cautiously to a suspension of NaH (95% dry, 1.58 g, 66 mmol) in DMF (60 mL) and THF (30 mL) under a nitrogen atmosphere, at 0° C. The mixture was stirred until gas evolution ceased, then MeI (5.6 mL, 90 mmol) was added slowly to avoid boiling over. After MeI addition was complete the reaction further stirred 1 h at room temperature then quenched by carefully pouring onto a mixture of HCl (1N) and ice. The resulting solution was extracted with ether, washed with brine, dried over MgSO4, and chromatographed on silica eluted with a gradient of 5-50% ethyl acetate/hexanes, yielding 3.16 g (65% yield) of the product.
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][C:2]1=O.[H-].[Na+].[CH3:13]I.CN([CH:18]=[O:19])C>C1COCC1>[CH3:2][C:3]1([CH3:13])[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[O:1][C:18]1=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
4.02 g
Type
reactant
Smiles
O1C(CC2=C1C=CC=C2)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.58 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.6 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred 1 h at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then quenched
ADDITION
Type
ADDITION
Details
by carefully pouring onto a mixture of HCl (1N) and ice
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
chromatographed on silica
WASH
Type
WASH
Details
eluted with a gradient of 5-50% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
CC1(C(OC2=C1C=CC=C2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.